13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving a suitable precursor such as a triazine derivative.
Introduction of the trifluoromethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction using a trifluoromethylbenzene derivative.
Formation of the carbonitrile group: This can be accomplished through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
13-methyl-2,6-dioxo-7-phenyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: Lacks the trifluoromethyl group.
13-methyl-2,6-dioxo-7-[3-(methyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C20H11F3N4O2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
13-methyl-2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H11F3N4O2/c1-11-5-6-16-25-17-15(19(29)26(16)10-11)7-12(9-24)18(28)27(17)14-4-2-3-13(8-14)20(21,22)23/h2-8,10H,1H3 |
InChI Key |
OGHTXEDWCGOETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=CC=CC(=C4)C(F)(F)F)C#N)C=C1 |
Origin of Product |
United States |
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